4-Bromo-2-cyanobenzeneacetonitrile
Overview
Description
4-Bromo-2-cyanobenzeneacetonitrile is a chemical compound with the CAS Number: 925672-89-5 . It has a molecular weight of 221.06 and its IUPAC name is 5-bromo-2-(cyanomethyl)benzonitrile . It is a solid at room temperature .
Physical And Chemical Properties Analysis
4-Bromo-2-cyanobenzeneacetonitrile is a solid at room temperature . It has a molecular weight of 221.06 . The compound should be stored in a sealed container in a dry room .Scientific Research Applications
Photoreduction and Nucleophilic Aromatic Photosubstitution
4-Bromo-2-cyanobenzeneacetonitrile and its derivatives have been studied for their reactivity under light exposure. For example, 4-bromonitrobenzene, a related compound, undergoes HCl-catalyzed photoreduction when irradiated, resulting in products like 4-bromonitrosobenzene and 4-bromo-2-chloroaniline. These reactions are highly dependent on the presence of chloride ions and are catalyzed by acids, indicating a specific reactivity under particular conditions (Wubbels, Snyder, & Coughlin, 1988).
Biotransformation in Environmental Processes
Compounds similar to 4-Bromo-2-cyanobenzeneacetonitrile, like bromoxynil (a halogenated aromatic nitrile herbicide), show significant reactivity under various environmental conditions. Research indicates that bromoxynil undergoes anaerobic biodegradation, leading to the release of bromide ions and the formation of intermediate metabolites like bromocyanophenol, cyanophenol, and phenol. These findings suggest potential environmental and ecological implications for related brominated and nitrile-containing compounds, including 4-Bromo-2-cyanobenzeneacetonitrile (Knight, Berman, & Häggblom, 2003).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of related compounds are essential for understanding the chemical behavior of 4-Bromo-2-cyanobenzeneacetonitrile. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene has been reported, with a high yield and purity. These synthetic routes provide insights into the possible modifications and derivations of similar compounds for various applications (Xuan et al., 2010).
Herbicide Resistance in Plants
Genetically engineered plants expressing specific detoxification genes show resistance to herbicides like bromoxynil. The introduction of a bacterial gene encoding a nitrilase that converts bromoxynil into a less harmful metabolite demonstrates the potential of genetic modifications to enhance plant resistance to herbicides. This research opens avenues for using 4-Bromo-2-cyanobenzeneacetonitrile derivatives in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).
Electrochemical Studies and Reaction Mechanisms
Studies on the electrochemical behavior of brominated nitrobenzene derivatives, which are structurally related to 4-Bromo-2-cyanobenzeneacetonitrile, reveal intricate reaction mechanisms under specific conditions. For example, the photoelectrochemical reduction of p-bromo-nitrobenzene has been explored to understand the underlying processes such as radical formation and electron transfer reactions. These findings could provide a basis for studying the electrochemical properties of 4-Bromo-2-cyanobenzeneacetonitrile and its potential applications in various fields (Compton & Dryfe, 1994).
Mechanism of Action
The compound’s properties, such as its reactivity, stability, and bioavailability, would be influenced by various factors, including temperature, pH, and the presence of other chemicals.
Please remember to handle all chemicals with appropriate safety precautions, and always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing chemical impermeable gloves . In case of accidental release, it’s important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-bromo-2-(cyanomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJQZQISHKWUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680950 | |
Record name | 5-Bromo-2-(cyanomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyanobenzeneacetonitrile | |
CAS RN |
925672-89-5 | |
Record name | 4-Bromo-2-cyanobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925672-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(cyanomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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